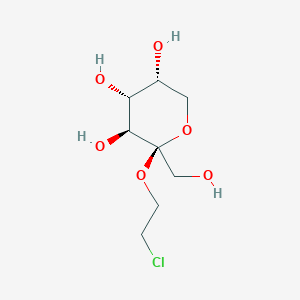
(3S)-3-aminohexanedioico
Descripción general
Descripción
(3S)-3-aminohexanedioic acid, also known as L-2-aminoadipic acid, is an important organic compound. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is a key intermediate in the lysine biosynthesis pathway in fungi and bacteria and plays a significant role in the metabolism of lysine in humans.
Aplicaciones Científicas De Investigación
(3S)-3-aminohexanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of lysine and other amino acids.
Medicine: Research is ongoing into its potential role in treating neurological disorders, as it is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Industry: It is used in the production of biodegradable polymers and other materials.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as omega-3 fatty acids, interact with a variety of cellular targets, including enzymes, receptors, and other proteins . These interactions can influence cellular function and metabolism, contributing to the compound’s overall effects.
Mode of Action
For instance, omega-3 fatty acids are known to bind to their targets and induce conformational changes, which can alter the target’s function . The compound may also compete with other molecules for binding sites, influencing the activity of the target.
Biochemical Pathways
For instance, they can affect the metabolism of fatty acids and the synthesis of eicosanoids, which are signaling molecules involved in inflammation and immune response . They can also influence the activity of enzymes involved in amino acid and protein biosynthesis .
Pharmacokinetics
Similar compounds such as omega-3 fatty acids are known to be well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily via the kidneys . These properties can influence the bioavailability of the compound and its overall effects.
Result of Action
For instance, they can influence cell membrane properties, such as fluidity and lipid raft assembly . They can also act as signaling molecules, influencing the activity of various cellular pathways . These effects can contribute to the compound’s overall impact on cellular function and health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminohexanedioic acid. For instance, pH and temperature can affect the structure and function of enzymes, which can influence the compound’s interactions with its targets . Additionally, the presence of other molecules can influence the compound’s binding to its targets and its overall effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-aminohexanedioic acid can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoadipic acid lactone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high-pressure hydrogen gas.
Industrial Production Methods: In industrial settings, (3S)-3-aminohexanedioic acid is often produced via microbial fermentation. Specific strains of bacteria or fungi are genetically engineered to overproduce this compound. The fermentation broth is then processed to isolate and purify the amino acid.
Types of Reactions:
Oxidation: (3S)-3-aminohexanedioic acid can undergo oxidation reactions, typically resulting in the formation of keto acids.
Reduction: Reduction of this compound can lead to the formation of hexanedioic acid derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Keto acids.
Reduction: Hexanedioic acid derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparación Con Compuestos Similares
Lysine: Another amino acid involved in the same biosynthetic pathway.
2-aminoadipic acid: A closely related compound with similar chemical properties.
Glutamic acid: Shares some functional similarities due to its role in neurotransmission.
Uniqueness: (3S)-3-aminohexanedioic acid is unique due to its specific role in lysine metabolism and its potential therapeutic applications as an NMDA receptor antagonist. Unlike lysine, it is not incorporated into proteins, which gives it distinct biochemical properties.
Propiedades
IUPAC Name |
(3S)-3-aminohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32908-48-8 | |
| Record name | L-beta-Homoglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032908488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-.BETA.-HOMOGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z284EY3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)


![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)
![5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1224952.png)
![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)
![N-(2-methylbenzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B1224956.png)
![N-(1,3-benzothiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B1224957.png)
![3-methoxy-N-[[(2-oxo-1-benzopyran-6-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1224959.png)
![1-[2-[(4-Chloro-1-naphthalenyl)oxy]ethyl]imidazole](/img/structure/B1224960.png)

